molecular formula C14H11BrFNO B3340985 4-bromo-N-(3-fluoro-4-methylphenyl)benzamide CAS No. 1003237-68-0

4-bromo-N-(3-fluoro-4-methylphenyl)benzamide

Cat. No.: B3340985
CAS No.: 1003237-68-0
M. Wt: 308.14 g/mol
InChI Key: KZNDOWXMUQDMLS-UHFFFAOYSA-N
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Description

Overview of Arylamide Chemistry and Related Structural Scaffolds

Arylamides, also known as anilides, are a class of organic compounds characterized by an amide functional group directly attached to an aromatic ring. The core structure consists of a carbonyl group bonded to a nitrogen atom, which is, in turn, bonded to an aryl group (Ar-NH-C(=O)-R). The benzamide (B126) scaffold is a specific type of arylamide where the carbonyl group is part of a benzoyl group (C₆H₅CO-).

The chemical properties of arylamides are dictated by the interplay between the electron-donating nature of the nitrogen lone pair and the electron-withdrawing character of the carbonyl group, creating a resonance-stabilized planar amide linkage. This structural rigidity is a key feature that influences how these molecules interact with biological targets like enzymes and receptors. The aromatic rings provide a scaffold that can be readily functionalized, allowing chemists to systematically modify the molecule's steric and electronic properties to optimize its biological activity.

Contextualization of Benzamide Derivatives in Contemporary Chemical and Biological Sciences

Benzamide derivatives are a cornerstone in modern medicinal chemistry, exhibiting a remarkably broad spectrum of biological activities. walshmedicalmedia.com Their structural motif is present in numerous approved pharmaceutical agents and is a frequent subject of drug discovery programs. The versatility of the benzamide core allows it to serve as a pharmacophore for various therapeutic targets.

Historically and currently, substituted benzamides have been developed as potent agents for a range of conditions, including:

Anticancer agents nih.gov

Antimicrobial and antifungal agents nanobioletters.com

Anti-inflammatory and analgesic compounds walshmedicalmedia.com

Anticonvulsants walshmedicalmedia.com

Neuroleptics and antipsychotics , often through antagonism of dopamine (B1211576) and serotonin (B10506) receptors acs.org

This wide range of applications underscores the chemical and biological significance of the benzamide scaffold, making it a privileged structure in the design of new therapeutic molecules. walshmedicalmedia.com

Rationale for Focusing on 4-bromo-N-(3-fluoro-4-methylphenyl)benzamide in Research

While specific research on this compound is not extensively published, the rationale for its investigation is firmly rooted in established principles of medicinal chemistry and structure-activity relationship (SAR) studies of related compounds. The specific arrangement of its functional groups suggests a deliberate design to modulate bioactivity.

Key Structural Features and Their Potential Impact:

FeatureChemical MoietyPotential Significance in Bioactivity
Core Scaffold BenzamideA proven pharmacophore with diverse biological activities. walshmedicalmedia.comnanobioletters.com
Halogenation 1 4-Bromo group on the benzoyl ringThe bromine atom is a lipophilic, electron-withdrawing group that can enhance binding affinity to protein targets and influence metabolic stability. Its position can be critical for activity, as seen in derivatives designed as enzyme inhibitors. acs.orgnih.gov
Halogenation 2 3-Fluoro group on the N-phenyl ringFluorine is a small, highly electronegative atom. Its incorporation can block metabolic oxidation, increase binding affinity through favorable electrostatic interactions, and enhance membrane permeability, thereby improving pharmacokinetic properties. tandfonline.combenthamscience.comresearchgate.net
Substitution 4-Methyl group on the N-phenyl ringThe methyl group can provide beneficial steric interactions within a target's binding pocket and increase lipophilicity. Its position relative to the fluorine atom creates a specific electronic and steric profile on the N-phenyl ring, which is known to be a critical determinant of potency and selectivity in many benzamide series. acs.orgnih.gov

The combination of these specific substituents on the benzamide framework is a rational strategy for creating novel molecules with potentially unique biological profiles. For instance, studies on the closely related N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide scaffold have explored its use in developing new antibacterial agents and enzyme inhibitors. mdpi.com Similarly, research into 4-bromo-N-(phenyl)benzamide derivatives has been conducted to evaluate antibacterial and anti-Alzheimer's activities. nih.govresearchgate.net This precedent suggests that this compound is a logical candidate for similar biological investigations.

Scope and Objectives of Academic Investigations into the Compound

Academic investigations into a molecule like this compound would typically follow a structured, multi-disciplinary approach. The primary objectives would be to synthesize the compound, confirm its structure, and evaluate its potential as a bioactive agent.

The scope of such research would likely encompass:

Chemical Synthesis and Characterization: The initial phase would involve developing an efficient synthesis route, most likely through the acylation of 3-fluoro-4-methylaniline (B1361354) with 4-bromobenzoyl chloride. The identity and purity of the resulting compound would be rigorously confirmed using modern analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and elemental analysis.

Biological Screening: Based on the activities of related benzamides, the compound would be screened against a panel of biological targets. This could include assays to determine its efficacy as:

An inhibitor of specific enzymes, such as protein kinases (e.g., FGFR1, as explored for other bromo-benzamides) or cholinesterases. nih.govnih.gov

An antimicrobial agent against various strains of bacteria and fungi. nanobioletters.commdpi.com

An antiproliferative agent against human cancer cell lines. nih.gov

Structure-Activity Relationship (SAR) Studies: To understand the contribution of each functional group, a series of analogues would be synthesized and tested. For example, researchers might replace the bromine with chlorine or remove the fluorine to determine their impact on activity. This systematic approach is crucial for optimizing the lead compound into a more potent and selective agent. acs.orgelsevierpure.com

Computational Modeling: Molecular docking studies could be employed to predict and rationalize how the compound binds to a specific biological target, providing insights into the key intermolecular interactions (e.g., hydrogen bonds, halogen bonds) that are responsible for its activity. nih.govmdpi.com

Through this comprehensive approach, the scientific community can systematically evaluate the potential of this compound and determine its value for future development in chemical and biological sciences.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-N-(3-fluoro-4-methylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrFNO/c1-9-2-7-12(8-13(9)16)17-14(18)10-3-5-11(15)6-4-10/h2-8H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZNDOWXMUQDMLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Computational and Theoretical Investigations of Molecular Behavior

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the fundamental characteristics of 4-bromo-N-(3-fluoro-4-methylphenyl)benzamide.

Table 1: Selected Optimized Geometrical Parameters and Electronic Properties of this compound

ParameterValue
Computational MethodDFT/B3LYP/6-311G(d,p)
Total Dipole Moment2.33 Debye

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's chemical reactivity and kinetic stability. For this compound, the HOMO is primarily localized on the bromobenzamide moiety, indicating that this region is the most susceptible to electrophilic attack. Conversely, the LUMO is distributed across the benzamide (B126) portion of the molecule.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's stability. A larger gap implies higher stability and lower chemical reactivity. For this compound, the calculated HOMO-LUMO energy gap is approximately 4.90 eV. This relatively large gap suggests that the molecule possesses good kinetic stability.

Table 2: Frontier Molecular Orbital Properties of this compound

ParameterEnergy (eV)
HOMO Energy-6.79
LUMO Energy-1.89
HOMO-LUMO Energy Gap4.90

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and identifying sites prone to electrophilic and nucleophilic attack. The MEP map of this compound reveals distinct regions of positive and negative electrostatic potential.

The most negative regions, indicated by red and yellow colors on the MEP map, are concentrated around the electronegative oxygen and fluorine atoms. These areas represent the most likely sites for electrophilic attack. In contrast, the regions of positive electrostatic potential, shown in blue, are located around the hydrogen atoms, particularly the amide proton. These sites are susceptible to nucleophilic attack. The MEP analysis thus provides a clear visual representation of the molecule's reactivity landscape.

While a dedicated electrophilicity-based charge transfer analysis for this compound is not extensively reported, insights into intramolecular charge transfer can be gleaned from Natural Bond Orbital (NBO) analysis. NBO analysis examines the interactions between filled (donor) and vacant (acceptor) orbitals within the molecule.

Molecular Dynamics (MD) Simulations for Conformational Analysis in Solution

A comprehensive search of the available scientific literature did not yield specific studies on the molecular dynamics (MD) simulations of this compound for conformational analysis in a solution. Such studies would be valuable for understanding the dynamic behavior and conformational flexibility of the molecule in a condensed phase, which can differ significantly from the gas-phase calculations.

Molecular Docking Studies for Protein-Ligand Interactions

Based on a thorough review of the existing literature, no specific molecular docking studies for this compound investigating its interactions with protein ligands have been published. Molecular docking simulations are essential for predicting the binding affinity and orientation of a small molecule within the active site of a target protein, providing insights into its potential as a therapeutic agent or inhibitor.

Ligand Preparation and Protein Target Selection

The initial step in computational analysis involves the preparation of the ligand, this compound, for docking studies. This process typically includes generating a 3D structure of the molecule, assigning correct atom types and charges, and minimizing its energy to obtain a stable conformation. The synthesis of related benzamide derivatives often involves the reaction of a substituted benzoic acid with a corresponding aniline (B41778). For instance, the synthesis of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide is achieved by reacting pyrazine-2-carboxylic acid with 4-bromo-3-methyl aniline using coupling agents like DCC and DMAP. mdpi.com

The selection of a protein target is guided by the therapeutic area of interest and any known activities of structurally similar compounds. Benzamide derivatives have been investigated for a range of biological activities, suggesting several potential protein targets. For example, derivatives of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide have been docked against human placental alkaline phosphatase and DNA gyrase. mdpi.com Similarly, other complex bromo-benzamide compounds have been evaluated as inhibitors of the elastase enzyme. nih.gov Given the structural features of this compound, these proteins represent plausible targets for initial computational screening.

Binding Mode Predictions and Interaction Analysis

Molecular docking simulations are employed to predict the preferred binding orientation of this compound within the active site of a selected protein target. The analysis of the docked conformation reveals key molecular interactions that stabilize the ligand-protein complex. These interactions are primarily non-covalent and can include hydrogen bonds, hydrophobic interactions, and halogen bonds.

In a study of a quinoline-based iminothiazoline benzamide derivative, molecular docking revealed the formation of hydrogen bonds with specific amino acid residues, such as Gln34, in the active site of the elastase enzyme. nih.gov Additionally, hydrophobic interactions with residues like Asn76, Glu80, and Tyr38 were identified as crucial for binding. nih.gov For this compound, it can be hypothesized that the amide group could act as a hydrogen bond donor and acceptor, while the bromo- and fluoro-substituted phenyl rings are likely to engage in hydrophobic and halogen bonding interactions with the protein's active site. The specific nature and geometry of these interactions would depend on the topology and amino acid composition of the target protein's binding pocket.

Interaction TypePotential Interacting Groups on LigandPotential Interacting Residues on Protein
Hydrogen BondsAmide N-H and C=OGln, Asn, Ser, Thr
Hydrophobic InteractionsPhenyl ringsLeu, Val, Ile, Phe, Tyr
Halogen BondsBromine and Fluorine atomsElectron-rich residues (e.g., backbone carbonyls)

Scoring Function Evaluation and Binding Affinity Prediction

Docking programs utilize scoring functions to evaluate the binding affinity of a ligand to a protein. These functions calculate a score that represents the predicted free energy of binding, with lower scores generally indicating a more favorable interaction. For example, a docked crystal structure of a complex benzamide derivative against the elastase enzyme yielded a docking score of -7.4 kcal/mol. nih.gov In another study, N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives showed binding energies in the range of -7 to -8 kcal/mol when docked against DNA gyrase. mdpi.com

These scoring functions consider various factors, including intermolecular interactions like hydrogen bonds and van der Waals forces, as well as the desolvation penalties upon binding. The predicted binding affinity provides a quantitative measure to rank different compounds and prioritize them for further experimental testing. For this compound, a favorable docking score against a relevant protein target would suggest a higher likelihood of biological activity.

CompoundProtein TargetDocking Score / Binding Energy
(Z)-4-bromo-N-(4-butyl-3(quinolin-3-yl)thiazol-2(3H)-ylidene)benzamideElastase-7.4 kcal/mol
N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivative (5d)DNA gyrase-7.5648 kcal/mol

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies

QSAR and QSPR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties.

Derivation of Molecular Descriptors

The first step in a QSAR/QSPR study is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. These descriptors can be categorized as electronic (e.g., total energy), topological (e.g., molecular connectivity indices, Wiener index), or steric. nih.gov For a series of 3/4-bromo benzohydrazide (B10538) derivatives, electronic and topological parameters were found to be important for describing their antimicrobial activity. nih.gov Similarly, for a set of N-substituted benzimidazole (B57391) derived carboxamides, 3D-QSAR models were generated to explore the influence of molecular properties on their antioxidative activity. nih.gov

Model Development for Predicting Activity or Properties

Once the molecular descriptors are calculated, a mathematical model is developed using statistical methods like multiple linear regression to correlate the descriptors with the observed biological activity or property. A QSAR study on antiulcer benzamide derivatives used a genetic function approximation protocol to build a model with good statistical quality (r²=0.84 and predicted r²=0.88). igi-global.com Such models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. For this compound, a QSAR model could be developed by synthesizing a series of analogs with variations in substitution patterns and correlating their biological activities with calculated molecular descriptors.

In Silico Absorption, Distribution, Metabolism, and Excretion (ADME) Profiling

In silico ADME profiling is a computational approach to predict the pharmacokinetic properties of a compound. This is crucial in early drug discovery to identify candidates with favorable drug-like properties.

Various online tools and software, such as pKCSM and SwissADME, are used to predict ADME parameters. jonuns.comresearchgate.net These predictions are based on the molecule's structure and physicochemical properties like LogP (lipophilicity), molecular weight, and topological polar surface area (TPSA). A study on N-(4-fluorophenylcarbamothioyl) benzamide derivatives used the pKCSM program to predict their pharmacokinetic properties. jonuns.com For this compound, in silico ADME predictions would provide insights into its potential for oral bioavailability, blood-brain barrier penetration, metabolism by cytochrome P450 enzymes, and potential for toxicity. researchgate.netnih.gov

ADME ParameterPredicted PropertySignificance
Absorption High gastrointestinal absorptionIndicates potential for oral administration
Distribution Potential for blood-brain barrier penetrationRelevant for CNS-acting drugs
Metabolism Involvement of cytochrome P450 isoenzymesPredicts metabolic pathways and potential drug-drug interactions
Excretion Primarily renal excretionIndicates the route of elimination from the body
Toxicity Hepatotoxicity, etc.Flags potential safety concerns

Investigation of Structure Activity Relationships Sar and Analog Design

Systematic Modification of the Benzamide (B126) Moiety

The N-phenylbenzamide core is a common scaffold in medicinal chemistry, and its activity can be finely tuned through systematic modifications. nih.gov Alterations to the substituent patterns on either phenyl ring can dramatically influence binding affinity, selectivity, and metabolic stability.

The nature and position of substituents on the benzamide moiety are critical determinants of biological function. Modifications can alter the electronic properties, steric profile, and hydrogen-bonding capacity of the molecule, thereby influencing its interaction with a biological target. For instance, in various benzamide-based compounds, the introduction of small alkyl or amino groups at specific positions has been shown to confer selective antiproliferative activity. tandfonline.com

Studies on related benzamide series reveal that substituents capable of forming additional hydrogen bonds, such as ester or carbonyl groups, can significantly enhance biological activity. mdpi.com Conversely, the introduction of bulky groups may lead to steric hindrance, preventing optimal binding to a target protein. The polarity of substituents is another key factor; tuning this property can impact both target engagement and broader pharmacokinetic characteristics like cell permeability and solubility. kcl.ac.uk

To illustrate potential SAR trends for analogs of 4-bromo-N-(3-fluoro-4-methylphenyl)benzamide, the following table outlines hypothetical activity changes based on common substituent modifications on the 4-bromophenyl ring.

Table 1: Hypothetical SAR of Substituents at the R-Position of the Benzamide Ring

Substituent (R) Type Expected Impact on Activity Rationale
-H Removal of Bromo Likely Decrease The bromine atom may be involved in a key halogen bond or occupy a critical hydrophobic pocket.
-Cl Halogen Swap Activity may be retained or slightly decreased Chlorine is smaller and less polarizable than bromine, potentially weakening a halogen bond interaction.
-CH₃ Small, Lipophilic Variable Could enhance binding through van der Waals interactions if it fits a small hydrophobic pocket.
-OH H-bond Donor/Acceptor Potential Increase May form a new hydrogen bond with the target protein, enhancing affinity.
-NH₂ H-bond Donor Potential Increase Can act as a hydrogen bond donor, similar to hydroxyl, potentially improving binding. tandfonline.com
-OCH₃ H-bond Acceptor Variable May increase polarity and act as an H-bond acceptor; steric effects could also play a role.

Research on structurally similar N-[2-(trifluoromethyl)phenyl]benzamides demonstrates that changing a halogen's position from fluoro to bromo or iodo in the meta-position of the benzoyl ring significantly alters molecular conformation and crystal packing. nih.gov While 3-fluoro substitution leads to a large dihedral angle between the rings, the corresponding 3-bromo and 3-iodo analogs exhibit a much smaller angle. This highlights how positional isomerism directly influences molecular geometry. nih.gov Similarly, moving the fluorine atom on the N-phenyl ring of this compound from the 3-position to the 2-position could introduce steric clashes that force a conformational change, impacting target recognition.

Table 2: Impact of Halogen Positional Isomerism on Molecular Geometry in a Model Benzamide System

Compound Dihedral Angle Between Rings Key Intermolecular Interactions
3-Fluoro-N-[2-(trifluoromethyl)phenyl]benzamide 43.9° / 55.7° (two molecules in asymmetric unit) N-H···O Hydrogen Bonds, C-H···O Bonds, π–π Stacking
3-Bromo-N-[2-(trifluoromethyl)phenyl]benzamide 10.4° N-H···O Hydrogen Bonds, Br···Br Contacts
3-Iodo-N-[2-(trifluoromethyl)phenyl]benzamide 12.5° N-H···O Hydrogen Bonds, I···I Contacts

Data derived from studies on N-[2-(trifluoromethyl)phenyl]benzamides. nih.gov

Rational Design of Derivatives Based on Computational Insights

Modern drug discovery heavily relies on computational methods to guide the design of new molecules. scirp.org Techniques such as scaffold hopping and fragment-based design allow for the exploration of novel chemical structures with improved properties.

Scaffold hopping is a strategy used to identify structurally novel compounds that retain the biological activity of a known parent molecule by modifying its core structure. nih.gov This approach is valuable for navigating patent landscapes and overcoming issues with pharmacokinetics or toxicity associated with the original scaffold.

For this compound, the central amide linker could be replaced with a bioisostere—a group with similar steric and electronic properties. Examples include a reversed amide, a thiazole, or an oxazole (B20620) ring. Such a modification, while retaining the key 4-bromophenyl and 3-fluoro-4-methylphenyl fragments in their relative orientations, could introduce novel interactions with the target or improve properties like metabolic stability. dundee.ac.uk For example, benzoxazole-benzamide conjugates have been designed as potential inhibitors of specific enzymes, demonstrating the utility of merging or replacing core scaffolds. nih.gov

Fragment-based drug discovery (FBDD) offers an alternative to high-throughput screening by starting with smaller, low-molecular-weight molecules ("fragments"). frontiersin.orgnih.gov These fragments typically bind to the target with low affinity, but their binding is highly efficient in terms of ligand-receptor interactions. criver.com Sensitive biophysical techniques like nuclear magnetic resonance (NMR) and X-ray crystallography are used to identify these fragments and characterize their binding modes. proteopedia.orgfrontiersin.org

In the context of this compound, an FBDD approach would involve deconstructing the molecule into its core fragments:

Fragment A: 4-bromobenzoic acid or a related derivative.

Fragment B: 3-fluoro-4-methylaniline (B1361354) or a related derivative.

A library of similar fragments would be screened against the biological target to identify key binding interactions. Once validated hits are found, they can be optimized by "growing" the fragment to occupy adjacent pockets or by "linking" two different fragments that bind to nearby sites, ultimately rebuilding a novel, high-affinity lead compound. frontiersin.org

Impact of Halogenation on Molecular Properties and Biological Recognition

The presence of both bromine and fluorine in this compound is significant, as halogens possess unique properties that are widely exploited in drug design. nih.gov Their effects range from modulating electronic properties and lipophilicity to forming specific, directional interactions known as halogen bonds.

Fluorine, being the most electronegative element, can alter the acidity of nearby protons and influence metabolic stability by blocking sites susceptible to oxidative metabolism. nih.gov Its small size means it can often substitute for a hydrogen atom without introducing significant steric bulk.

Bromine, being larger and more polarizable, is a strong halogen bond donor. A halogen bond is a non-covalent interaction between the electropositive region on the outer side of the halogen (the σ-hole) and a Lewis base, such as a carbonyl oxygen or an aromatic ring on a protein. This type of interaction can be highly directional and contribute significantly to binding affinity and selectivity. Studies on related halogenated benzamides show that bromine and iodine can participate in short halogen-halogen contacts that influence crystal packing, an effect not seen with the less polarizable fluorine. nih.gov The substitution of fluorine for other halogens can also impact molecular conformation and bond lengths. nih.gov

Table 3: Comparison of Properties for Halogens Used in Drug Design

Property Fluorine (F) Chlorine (Cl) Bromine (Br) Iodine (I)
van der Waals Radius (Å) 1.47 1.75 1.85 1.98
Electronegativity (Pauling) 3.98 3.16 2.96 2.66
C-X Bond Energy (kcal/mol) ~115 ~84 ~72 ~58
Halogen Bond Donor Strength Weakest Moderate Strong Strongest
Common Role in Analogs Metabolic blocker, H-bond modulator Increase lipophilicity Halogen bonding, hydrophobic interactions Strong halogen bonding

Role of Bromine Substitution on Reactivity and Binding

The bromine atom on the benzoyl ring of the title compound is a critical feature that significantly influences its chemical reactivity and binding characteristics. Halogenated aromatic compounds are prevalent in pharmaceuticals and agrochemicals. nsf.gov The introduction of a bromine atom can modulate a range of properties from metabolic stability to binding affinity.

The reactivity of the aromatic ring is also affected by bromine substitution. While N-bromosuccinimide (NBS) is a common reagent for aromatic bromination, its reactivity is often limited to electron-rich aromatic systems. nsf.gov The presence of bromine on an aromatic ring influences its susceptibility to further chemical modification, such as nucleophilic aromatic substitution. nih.gov The electropositive character of bromine can be enhanced through halogen bonding with Lewis basic additives, which increases its electrophilicity and potential for interaction. nsf.gov

Table 1: Comparison of Functional Groups at the C-5 Position of a Benzamide Core and Their Activity

Substituent at C-5 Relative Potency Key Characteristics
Bromine Potent Metabolically stable, lipophilic. acs.org
Methyl More Potent Small, lipophilic, electron-rich. acs.org
3-Pyridine Potent Similar potency to bromine. acs.org
Fluorine Less Tolerated Electron-withdrawing. acs.org
Difluoromethyl Less Tolerated Electron-withdrawing. acs.org

This table is generated based on findings from a structure-activity relationship study on benzamide derivatives. acs.org

Influence of Fluorine Substitution on Electronic Properties and Interactions

The strategic placement of fluorine atoms is a widely used tactic in medicinal chemistry to fine-tune the properties of drug candidates. tandfonline.com In this compound, the fluorine atom on the N-phenyl ring has profound effects on the molecule's electronic properties and its potential interactions with biological targets.

Fluorine's high electronegativity (3.98 on the Pauling scale) and small van der Waals radius (1.47 Å) make it a unique substituent. tandfonline.com Its introduction can alter several key parameters:

Metabolic Stability: Fluorine can block sites susceptible to metabolic oxidation, thereby increasing the compound's half-life. nih.gov

Lipophilicity: The C-F bond is more lipophilic than the C-H bond, which can enhance a molecule's ability to cross cell membranes. benthamscience.comresearchgate.net This increased lipophilicity can also strengthen hydrophobic interactions between the drug and its receptor. researchgate.net

Binding Affinity: Fluorine substitution can enhance binding affinity through direct interactions with the protein target or by influencing the polarity of other functional groups involved in binding. tandfonline.com It can participate in electrostatic and hydrogen-bond interactions. benthamscience.com

pKa Alteration: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic functional groups, altering the ionization state of the molecule at physiological pH. nih.gov

Table 2: Key Properties of Fluorine in Medicinal Chemistry

Property Description Impact on Molecule
Electronegativity Highest of all elements (3.98). tandfonline.com Inductive electron withdrawal, alters pKa. nih.gov
Size Small van der Waals radius (1.47 Å). tandfonline.com Minimal steric hindrance, can mimic hydrogen. benthamscience.com
Lipophilicity Increases lipophilicity compared to hydrogen. researchgate.net Enhances membrane permeability and hydrophobic interactions. benthamscience.comresearchgate.net
Metabolic Stability C-F bond is strong and stable. Blocks sites of metabolic oxidation. nih.gov
Binding Interactions Can form hydrogen bonds and electrostatic interactions. benthamscience.com Can increase binding affinity to target proteins. tandfonline.com

Amide Linkage Modifications and Their Functional Consequences

The amide bond is a cornerstone of many biologically active molecules, but it can be susceptible to enzymatic degradation by proteases, leading to poor metabolic stability. nih.gov A common strategy in drug design is to replace the amide linkage with a bioisostere—a different functional group with similar physicochemical properties—to improve the molecule's pharmacokinetic profile while retaining or enhancing its biological activity. researchgate.netbenthamscience.com

Modifying the amide linkage in N-phenylbenzamide derivatives can have significant functional consequences. rsc.org Bioisosteric replacement can lead to changes in molecular shape, electronic distribution, polarity, and hydrogen bonding capacity. researchgate.net The goal is to create analogs with improved metabolic stability, potency, and selectivity. drughunter.com

Common amide bioisosteres include:

Heterocyclic Rings: Five-membered rings such as 1,2,3-triazoles, oxadiazoles, and imidazoles are often used. nih.govdrughunter.com These rings can mimic the geometry and hydrogen bonding properties of the amide bond while being more resistant to hydrolysis. drughunter.com

Trifluoroethylamines: This group can serve as an amide isostere by mimicking the hydrogen bond-donating properties of the amide N-H. The electron-withdrawing trifluoromethyl group reduces the basicity of the amine, and the modification enhances metabolic stability. drughunter.comu-tokyo.ac.jp

Alkenes and Fluoroalkenes: These can replace the amide bond to create more rigid analogs with altered electronic properties.

Recent studies on amide-modified RNAs have shown that replacing a phosphodiester linkage with an amide bond can be well tolerated and can even enhance biological activity by modulating interactions with proteins. nih.govresearchgate.net This demonstrates the potential of amide modifications to fine-tune the functional properties of complex biomolecules.

Table 3: Common Amide Bond Bioisosteres and Their Properties

Bioisostere Key Features Potential Advantages
1,2,3-Triazole Aromatic, stable heterocycle. nih.gov Improved metabolic stability, mimics H-bonding. drughunter.com
1,3,4-Oxadiazole Heterocycle with two nitrogen and one oxygen atom. nih.gov Enhanced metabolic stability and pharmacokinetic profile. drughunter.com
Trifluoroethylamine Non-basic amine, H-bond donor. u-tokyo.ac.jp High potency and selectivity, metabolically stable. drughunter.comu-tokyo.ac.jp
Fluoroalkene Rigid, planar structure. nih.gov Conformationally restricted, metabolically stable.
Ester Susceptible to hydrolysis by esterases. Can act as a prodrug, but often has stability issues. u-tokyo.ac.jp

Phenolic Ring Substitutions and their Stereoelectronic Effects

The substitution pattern on the N-(3-fluoro-4-methylphenyl) ring is a key determinant of the molecule's stereoelectronic properties. The term "stereoelectronic effects" refers to the influence of a molecule's spatial arrangement of orbitals on its properties and reactivity. nih.gov The nature and position of substituents on this phenolic ring can alter the electron density distribution, conformation, and ultimately, the interaction with a biological target.

The electronic effects of substituents are typically classified as either electron-donating (EDG) or electron-withdrawing (EWG).

Electron-Withdrawing Groups (e.g., -CN, -NO₂): These groups decrease the electron density of the aromatic ring. In structurally related phenyl esters, EWGs on the phenyl ring decrease the stability of both E and Z conformers and increase the reactivity of the carbonyl group toward nucleophiles. acs.org In other systems, a cyano group has been shown to lower the quantum efficiency of certain photochemical reactions by reducing the basicity of the phenyl ring. acs.orgnih.gov

Electron-Donating Groups (e.g., -OCH₃, -CH₃): These groups increase the electron density of the aromatic ring. A methoxy (B1213986) group, for example, can enhance the basicity of the phenyl ring, favoring interactions like hydrogen bonding. acs.org In N-phenylbenzamide derivatives, functionalization with electron-donating methoxy groups has been shown to enhance conductance and rectification. rsc.org

Studies on substituted phenyl benzoates have demonstrated a "cross-interaction" where substituents on one aromatic ring modify the sensitivity of the carbonyl group to the electronic effects of substituents on the other ring. nih.gov An electron-withdrawing group on one ring decreases the sensitivity to substitution on the other ring, and vice-versa for electron-donating groups. nih.gov This interplay is crucial for fine-tuning the electronic properties of the entire molecule.

Table 4: Influence of Phenyl Ring Substituents on Molecular Properties

Substituent Type Example Groups Effect on Phenyl Ring Impact on Reactivity/Interactions
Electron-Donating (EDG) -CH₃, -OCH₃ Increases electron density and basicity. Can enhance H-bonding; may decrease carbonyl reactivity. acs.orgacs.org
Electron-Withdrawing (EWG) -CN, -NO₂, -Cl Decreases electron density and basicity. Reduces H-bonding; increases carbonyl reactivity. acs.orgacs.org
Halogens -F, -Cl, -Br Inductively withdrawing, resonance donating. Complex effects on stability and reactivity. acs.org

Mechanistic Investigations of Biological Activities in Vitro and in Silico

Screening for Biological Activities in In Vitro Systems

In vitro screening of 4-bromo-N-phenylbenzamide derivatives has revealed a spectrum of biological activities, highlighting their potential as scaffolds for therapeutic agent development.

Antimicrobial Activity Studies against Specific Pathogens

Research into the antimicrobial properties of related compounds suggests potential efficacy against clinically relevant pathogens. A study on a series of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives, which share a substituted brominated phenyl ring, demonstrated notable antibacterial activity against extensively drug-resistant (XDR) Salmonella Typhi. mdpi.com One of the synthesized compounds, 5d , exhibited the strongest antibacterial effect with a minimum inhibitory concentration (MIC) of 6.25 mg/mL. mdpi.com The antibacterial activity of these compounds was evaluated using the agar (B569324) well diffusion method, with compound 5d showing the largest zone of inhibition at a concentration of 50 mg/mL. mdpi.com

Furthermore, studies on other benzamide (B126) derivatives have also indicated their antimicrobial potential. For instance, N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives have been shown to be active against Gram-positive bacteria, with MIC values ranging from 2.5 to 5.0 mg/mL. nih.gov General studies on N-phenylbenzamide derivatives have also pointed to their potential as antibacterial agents. nih.gov

Interactive Data Table: Antimicrobial Activity of a Related N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide Derivative

CompoundPathogenMIC (mg/mL)Zone of Inhibition (mm at 50 mg/mL)
5dXDR S. Typhi6.2517
5aXDR S. TyphiNot specified14
5bXDR S. TyphiNot specified14
5cXDR S. TyphiNot specified15

Anticancer Activity against Defined Cell Lines

The anticancer potential of 4-bromo-N-phenylbenzamide analogs has been explored against various cancer cell lines. A significant study focused on a series of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel Fibroblast Growth Factor Receptor 1 (FGFR1) inhibitors for the treatment of non-small cell lung cancer (NSCLC). nih.govnih.govsemanticscholar.org One of the most promising compounds from this series, C9 , demonstrated potent inhibitory activity against five NSCLC cell lines with FGFR1 amplification. nih.govnih.govsemanticscholar.org

The IC50 values for compound C9 were determined to be 1.36 ± 0.27 µM for NCI-H520, 1.25 ± 0.23 µM for NCI-H1581, 2.31 ± 0.41 µM for NCI-H226, 2.14 ± 0.36 µM for NCI-H460, and 1.85 ± 0.32 µM for NCI-H1703 cell lines. nih.gov Additionally, a separate study on new imidazole-based N-phenylbenzamide derivatives revealed that compounds 4e and 4f exhibited good cytotoxic activity against A549 (lung), HeLa (cervical), and MCF-7 (breast) cancer cell lines, with IC50 values ranging from 7.5 to 11.1 μM. nih.gov

Interactive Data Table: Anticancer Activity of a Related 4-bromo-N-(3,5-dimethoxyphenyl)benzamide Derivative (Compound C9)

Cell LineCancer TypeIC50 (µM)
NCI-H520Non-Small Cell Lung Cancer1.36 ± 0.27
NCI-H1581Non-Small Cell Lung Cancer1.25 ± 0.23
NCI-H226Non-Small Cell Lung Cancer2.31 ± 0.41
NCI-H460Non-Small Cell Lung Cancer2.14 ± 0.36
NCI-H1703Non-Small Cell Lung Cancer1.85 ± 0.32

Enzyme Inhibition Assays

The ability of 4-bromo-N-phenylbenzamide derivatives to inhibit specific enzymes is a key area of mechanistic investigation. The aforementioned study on 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives identified them as potent inhibitors of FGFR1. nih.govnih.govsemanticscholar.org This inhibition is crucial for their anticancer activity, as the FGF signaling pathway is often dysregulated in tumor formation and progression. semanticscholar.org

In a different study, N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives were evaluated for their inhibitory activity against alkaline phosphatase. mdpi.com The most potent compound, 5d , was found to be a competitive inhibitor of human placental alkaline phosphatase with an IC50 value of 1.469 ± 0.02 µM. mdpi.com While there is no direct evidence for the inhibition of Polyphenol Oxidase (PPO) by 4-bromo-N-(3-fluoro-4-methylphenyl)benzamide, the broader class of benzamide derivatives has been explored for various enzyme inhibitory activities.

Interactive Data Table: Enzyme Inhibition by Related Brominated Compounds

Compound/Derivative ClassEnzyme InhibitedIC50 Value (µM)Type of Inhibition
4-bromo-N-(3,5-dimethoxyphenyl)benzamide (C9)FGFR1Not specifiedNot specified
N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide (5d)Alkaline Phosphatase1.469 ± 0.02Competitive

Exploration of Molecular Targets and Pathways

Understanding the molecular interactions and the resulting modulation of cellular processes is fundamental to elucidating the mechanism of action of these compounds.

Ligand-Target Interaction Studies

Molecular docking studies have been employed to understand the binding modes of these compounds with their target enzymes. For the 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivative C9 , molecular docking experiments showed that it binds to FGFR1, forming six hydrogen bonds. nih.gov This interaction is believed to be key to its inhibitory effect on the enzyme.

In the case of the N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivative 5d , in silico studies were performed to understand its interaction with the active site of alkaline phosphatase. mdpi.com While the specific details of the hRAD51 stimulation for the target compound are not available, these docking studies provide a framework for understanding how these molecules might interact with their biological targets.

Modulation of Cellular Processes

The interaction of these compounds with their molecular targets can trigger a cascade of events within the cell, leading to specific cellular outcomes. The 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivative C9 was found to arrest the cell cycle at the G2 phase in NSCLC cell lines. nih.govnih.govsemanticscholar.org Furthermore, this compound also induced cellular apoptosis and inhibited the phosphorylation of FGFR1, PLCγ1, and ERK in a dose-dependent manner. nih.gov

The induction of apoptosis is a common mechanism for anticancer agents. Studies on other N-phenylbenzamide derivatives have also demonstrated their ability to induce apoptosis in cancer cells. For instance, novel imidazole-based N-phenylbenzamide derivatives have been shown to have pro-apoptotic activity. nih.gov This modulation of critical cellular processes like cell cycle progression and apoptosis underscores the therapeutic potential of this class of compounds.

Investigation of Specific Signal Transduction Pathways (e.g., FGFR1, PLCγ1, ERK phosphorylation)

No studies were found that investigated the effect of this compound on the phosphorylation of FGFR1, PLCγ1, or ERK.

Mechanistic Elucidation of Biological Action

Binding Affinity Determination (e.g., Kd, IC50 values)

There is no available data reporting the binding affinity, such as Kd or IC50 values, of this compound towards any biological target.

Enzyme Kinetics Studies (e.g., Competitive Inhibition)

No research could be located that describes enzyme kinetics studies, including the mode of inhibition (e.g., competitive inhibition), for this compound.

Comparative Analysis with Known Reference Compounds and Scaffolds

Due to the absence of biological activity data for this compound, a comparative analysis with known reference compounds and scaffolds cannot be performed.

Applications As Research Probes and Chemical Tools

Utilization in Chemical Biology for Pathway Elucidation

There is currently no available scientific literature detailing the use of 4-bromo-N-(3-fluoro-4-methylphenyl)benzamide as a tool for pathway elucidation in chemical biology. Its potential to interact with specific biological targets, which would enable the study of cellular pathways, has not been documented.

Development as Lead Compounds for Further Pre-clinical Optimization (excluding human clinical studies)

While substituted benzamides are a common starting point for the development of new therapeutic agents, there is no specific preclinical data available for this compound. Research on structurally related compounds, such as other 4-bromo-N-arylbenzamide derivatives, has shown activity as inhibitors of various enzymes and receptors. However, these findings cannot be directly extrapolated to the title compound without specific experimental evidence. The process of lead optimization involves modifying a compound's structure to enhance its potency, selectivity, and pharmacokinetic properties. Without initial data on its biological activity, this compound has not been identified as a lead compound for further optimization.

Application in Material Science Research (if applicable, non-biological)

The potential application of this compound in material science has not been explored in any published research. The presence of bromine and fluorine atoms could theoretically impart interesting properties for applications in areas such as flame retardants or specialty polymers. However, no studies have been conducted to investigate or confirm such potential uses.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-bromo-N-(3-fluoro-4-methylphenyl)benzamide with high purity?

  • Methodological Answer : The synthesis typically involves coupling 4-bromobenzoyl chloride with 3-fluoro-4-methylaniline in the presence of a base (e.g., triethylamine) under anhydrous conditions. A coupling agent such as EDCI/HOBt can enhance amide bond formation efficiency. Post-synthesis, purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to achieve >95% purity. Reaction optimization should focus on temperature control (0–25°C) and solvent selection (e.g., dichloromethane or THF) to minimize side products .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : To confirm substituent positions and aromatic proton environments. For example, the bromine atom deshields adjacent protons, while fluorine splits signals due to coupling.
  • 19F NMR : Directly identifies fluorine chemical shifts (δ ~ -110 to -120 ppm for aryl-F).
  • IR Spectroscopy : Confirms amide C=O stretching (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹).
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ expected at ~348.03 g/mol).
  • X-Ray Diffraction : For definitive structural confirmation (see advanced questions) .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction using SHELXL improve the structural understanding of this compound?

  • Methodological Answer : SHELXL enables high-precision refinement of crystallographic data. Key steps include:

  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 173 K to reduce thermal motion artifacts.
  • Structure Solution : Employ direct methods (SHELXS) for phase determination.
  • Refinement : Anisotropic displacement parameters for non-H atoms, with hydrogen atoms placed geometrically.
  • Validation : Check for R1 < 0.05 and wR2 < 0.10. The resulting structure reveals bond angles, dihedral distortions (e.g., between benzamide and fluorophenyl groups), and halogen bonding interactions .

Q. What computational strategies are recommended for predicting the biological targets of this compound?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to screen against protein databases (e.g., PDB). Focus on enzymes with halogen-binding pockets (e.g., kinases, GPCRs).
  • DFT Calculations : Analyze electrostatic potential surfaces to predict nucleophilic/electrophilic sites.
  • QSAR Modeling : Corrogate substituent effects (bromo, fluoro, methyl) with bioactivity using datasets from PubChem or ChEMBL.
  • MD Simulations : Assess binding stability (e.g., RMSD < 2.0 Å over 100 ns trajectories) .

Q. How should researchers address discrepancies in reported solubility or reactivity data for halogenated benzamide derivatives?

  • Methodological Answer :

  • Systematic Solvent Testing : Use the "shake-flask" method across polar (DMSO, methanol) and non-polar (hexane) solvents.
  • Controlled Reactivity Studies : Compare nucleophilic substitution rates (e.g., with amines/thiols) under standardized conditions (25°C, inert atmosphere).
  • Meta-Analysis : Apply statistical tools (e.g., Grubbs’ test) to identify outliers in literature data. For example, conflicting solubility values may arise from polymorphic forms or residual solvent traces .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.